molecular formula C11H15NO3 B015337 Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 18818-25-2

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B015337
CAS No.: 18818-25-2
M. Wt: 209.24 g/mol
InChI Key: ICSYWXKWNBYRGB-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a pyrrole ring substituted with formyl and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate typically involves the reaction of 2,4-dimethylpyrrole with appropriate aldehydes and esters under controlled conditions. One common method includes the condensation of 2,4-dimethylpyrrole with methyl acrylate in the presence of a base, followed by formylation using Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The methyl groups on the pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving pyrrole derivatives.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability .

Comparison with Similar Compounds

  • Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
  • Methyl 3-(5-formyl-1H-pyrrol-3-yl)propanoate
  • Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Comparison: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of both formyl and methyl groups on the pyrrole ring, which enhances its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a preferred choice in various chemical transformations .

Biological Activity

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS No. 18818-25-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 209.245 g/mol
  • Structural Characteristics : The compound features a pyrrole ring substituted with a formyl group and a propanoate moiety, contributing to its reactivity and biological potential.

Anticancer Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole compounds demonstrated inhibitory effects on various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast)5.08
Compound BHCT116 (Colon)0.63
Methyl 3-(5-formyl...)UnknownTBDCurrent Study

The specific IC₅₀ values for this compound have not been extensively documented; however, its structural analogs have shown promising results in inhibiting tumor growth.

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. In one study, related compounds showed moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to Moderate

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation .
  • Enzyme Inhibition : Pyrrole derivatives often act as inhibitors of various enzymes, including those involved in bacterial metabolism and cancer cell proliferation .

Case Studies

In a recent investigation involving the synthesis and biological evaluation of pyrrole-based compounds, several derivatives were tested for their anticancer activity against human cancer cell lines. The study found that modifications at the 5-position of the pyrrole ring significantly enhanced cytotoxicity against MCF-7 and HCT116 cells.

Properties

IUPAC Name

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYWXKWNBYRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441412
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-25-2
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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